![molecular formula C17H18FN3OS B2677273 N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-00-0](/img/structure/B2677273.png)
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as 'SBMT-1' and is known to exhibit potent anticancer properties.
Wirkmechanismus
The mechanism of action of SBMT-1 is not fully understood. However, it has been proposed that SBMT-1 exerts its anticancer properties by inducing DNA damage and inhibiting DNA synthesis. SBMT-1 has also been found to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, SBMT-1 has been found to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
SBMT-1 has been found to exhibit potent anticancer properties both in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. SBMT-1 has also been found to exhibit neuroprotective properties in Alzheimer's disease models by reducing amyloid-beta-induced toxicity. Additionally, SBMT-1 has been found to inhibit the proliferation of malaria parasites, making it a potential candidate for the development of antimalarial drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of SBMT-1 is its potent anticancer properties, making it a potential candidate for the development of anticancer drugs. Additionally, SBMT-1 has been found to exhibit neuroprotective properties, making it a potential candidate for the development of drugs for the treatment of Alzheimer's disease. However, one of the limitations of SBMT-1 is its low solubility in water, which makes it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of SBMT-1. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, more studies are needed to understand the mechanism of action of SBMT-1 fully. Further research is also required to explore the potential applications of SBMT-1 in other diseases, such as Parkinson's disease and Huntington's disease. Finally, more studies are needed to evaluate the toxicity and safety of SBMT-1 before it can be considered for clinical trials.
Conclusion:
In conclusion, SBMT-1 is a chemical compound that has shown promising results in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It exhibits potent anticancer and neuroprotective properties and has the potential to be developed into drugs for the treatment of cancer and Alzheimer's disease. However, more research is needed to understand the mechanism of action of SBMT-1 fully and evaluate its toxicity and safety before it can be considered for clinical trials.
Synthesemethoden
The synthesis of SBMT-1 is a complex process that involves several steps. The initial step involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to obtain 4-fluoroacetophenone-4'-bromoanilide. This intermediate compound is then treated with N-methylthiourea and sec-butylamine to yield SBMT-1. The overall yield of this synthesis method is around 35%, and the purity of the final product is >98%.
Wissenschaftliche Forschungsanwendungen
SBMT-1 has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. SBMT-1 has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, SBMT-1 has been studied for its potential applications in Alzheimer's disease, where it has been found to exhibit neuroprotective properties by reducing amyloid-beta-induced toxicity.
Eigenschaften
IUPAC Name |
N-butan-2-yl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-4-10(2)19-16(22)15-11(3)21-9-14(20-17(21)23-15)12-5-7-13(18)8-6-12/h5-10H,4H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHIGUJYPUQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


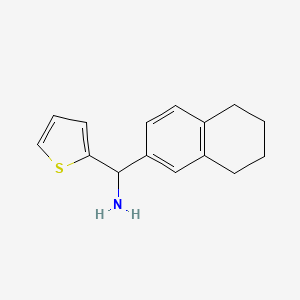
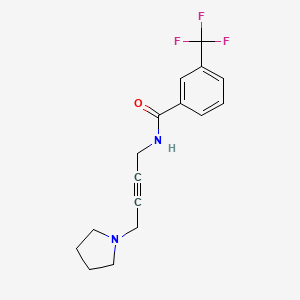
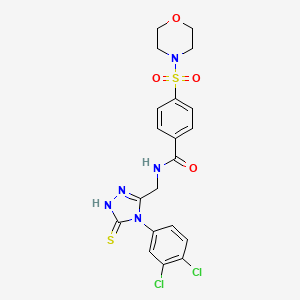
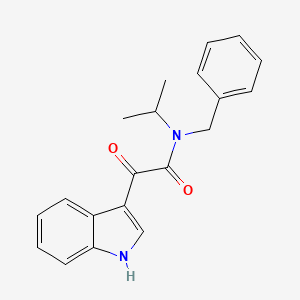

![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
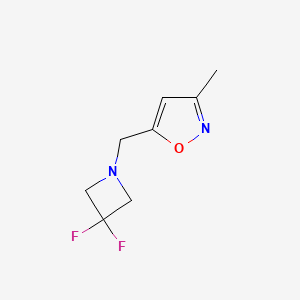
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)
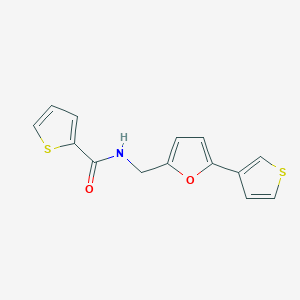
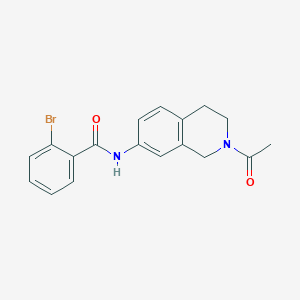
![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)
![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)